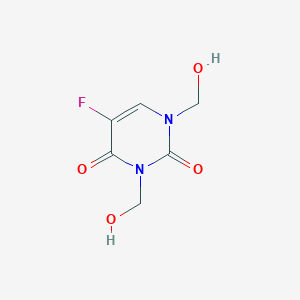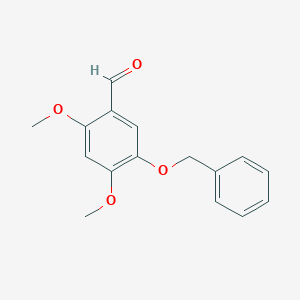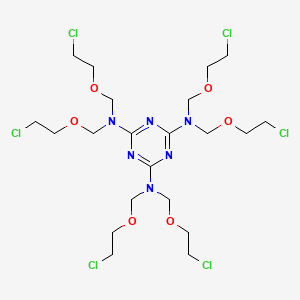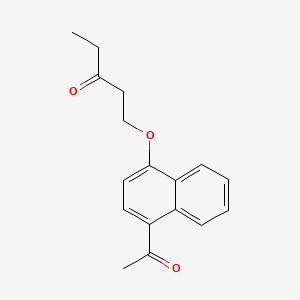
1-(4-Acetyl-1-naphthyloxy)-3-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetyl-1-naphthyloxy)-3-pentanone is an organic compound characterized by the presence of a naphthalene ring substituted with an acetyl group and an ether linkage to a pentanone chain
Métodos De Preparación
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone typically involves the reaction of 4-acetylnaphthol with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Acetyl-1-naphthyloxy)-3-pentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating mixtures.
Aplicaciones Científicas De Investigación
1-(4-Acetyl-1-naphthyloxy)-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the naphthalene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
1-(4-Acetyl-1-naphthyloxy)-3-pentanone can be compared with similar compounds such as:
- **1-(4-Acetyl-1-n
Propiedades
Número CAS |
73663-73-7 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-(4-acetylnaphthalen-1-yl)oxypentan-3-one |
InChI |
InChI=1S/C17H18O3/c1-3-13(19)10-11-20-17-9-8-14(12(2)18)15-6-4-5-7-16(15)17/h4-9H,3,10-11H2,1-2H3 |
Clave InChI |
PXQISXLRLFSIAU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCOC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


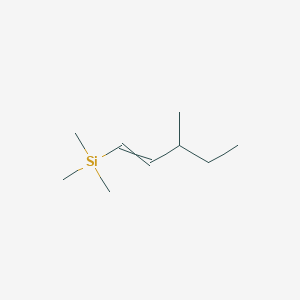
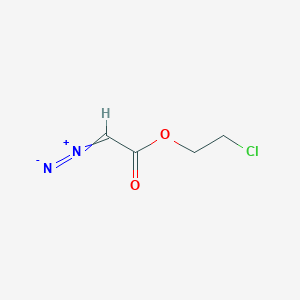
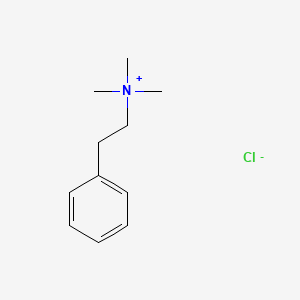
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
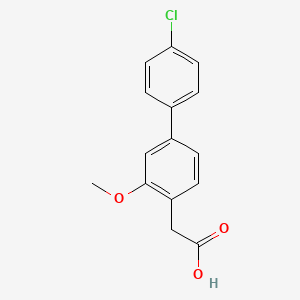
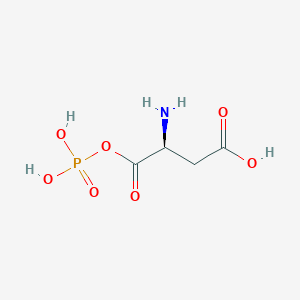
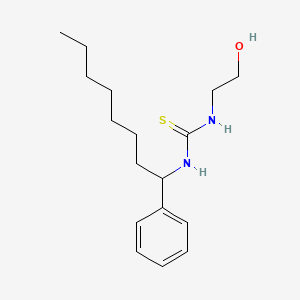
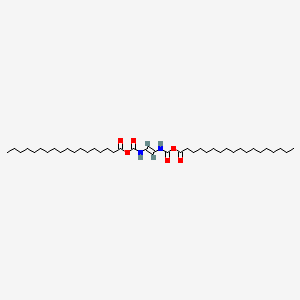
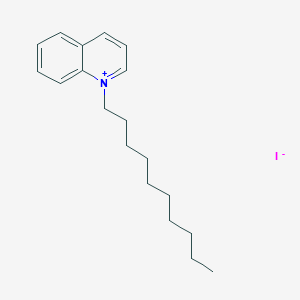
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
